molecular formula C19H21FN2O4S B2874722 Ethyl 4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate CAS No. 304683-59-8

Ethyl 4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate

Cat. No.: B2874722
CAS No.: 304683-59-8
M. Wt: 392.45
InChI Key: XUSFWSVQUDIMLW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate is a thiophene-based small molecule featuring a fluorophenyl group at position 4, a morpholine-containing acetamido group at position 2, and an ethyl ester at position 2. Synthesis typically involves condensation reactions of substituted acetophenones with cyanoacetate derivatives under acidic conditions, followed by functionalization of the amino group at position 2 . Purity (>95% by HPLC) and structural validation (via NMR, IR, and mass spectrometry) are standard for such compounds .

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-2-26-19(24)17-15(13-3-5-14(20)6-4-13)12-27-18(17)21-16(23)11-22-7-9-25-10-8-22/h3-6,12H,2,7-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSFWSVQUDIMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-3-carboxylates exhibit diverse bioactivity depending on substituent variations. Below is a systematic comparison:

Substituent Variations at Position 4

Compound Name Substituent at Position 4 Key Properties/Effects Reference
Ethyl 4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate 4-Fluorophenyl Enhanced metabolic stability due to fluorine’s electronegativity; moderate lipophilicity
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-Chlorophenyl Increased lipophilicity (Cl > F); potential for stronger hydrophobic interactions
Ethyl 4-(4-methylphenyl)-2-(2-methylphenoxy)acetamidothiophene-3-carboxylate 4-Methylphenyl Reduced electron-withdrawing effects; may alter binding affinity to hydrophobic pockets

Key Finding : Fluorine at position 4 balances metabolic stability and polarity, whereas chlorine or methyl groups prioritize lipophilicity, impacting target engagement .

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Key Properties/Effects Reference
This compound 2-(Morpholin-4-yl)acetamido Improved solubility and H-bonding capacity; common in CNS-active drugs
Ethyl 4-(4-chlorophenyl)-2-(2-cyanoacetamido)thiophene-3-carboxylate 2-Cyanoacetamido Electron-withdrawing cyano group may enhance electrophilic reactivity
Ethyl 2-(2-(benzyl(methyl)amino)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate 2-(Benzyl(methyl)amino)acetamido Bulky substituent reduces membrane permeability but increases target specificity

Key Finding: Morpholine-based acetamido groups optimize solubility and pharmacokinetics, while cyano or benzylamino groups prioritize electronic or steric effects .

Core Modifications and Hybrid Structures

Compound Name Structural Variation Key Properties/Effects Reference
Ethyl 4-(furan-2-yl)-2-(triazolobenzothiazolylsulfanylacetamido)thiophene-3-carboxylate Furan + triazolobenzothiazole hybrid Extended π-conjugation may enhance fluorescence or photostability
Ethyl 2-(cyclopenta[b]thiophene-3-carboxylate) derivative (K403-0549) Fused cyclopentane-thiophene core Rigid structure reduces conformational flexibility, potentially improving binding

Key Finding: Hybridization with heterocycles (e.g., furan, triazole) or fused rings introduces novel electronic properties but complicates synthesis .

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